

1-(4-Bromophenyl)-2-hydroxyethan-1-one NMR and IR spectra analysis

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Compound Name: 1-(4-Bromophenyl)-2-hydroxyethan-1-one

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An In-depth Technical Guide to the Spectroscopic Analysis of **1-(4-Bromophenyl)-2-hydroxyethan-1-one**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of **1-(4-bromophenyl)-2-hydroxyethan-1-one** (CAS 3343-45-1). As a key intermediate in organic synthesis and a member of the α -hydroxy ketone family, meticulous structural verification is paramount for its application in research, drug development, and quality control. This document synthesizes fundamental spectroscopic principles with empirical data to offer a detailed interpretation of the ^1H NMR, ^{13}C NMR, and IR spectra, establishing a reliable analytical framework for scientists and researchers. We will explore the causality behind spectral features, provide validated experimental protocols, and present data in a clear, accessible format.

Introduction and Molecular Framework

1-(4-Bromophenyl)-2-hydroxyethan-1-one, also known as 4'-bromo- α -hydroxyacetophenone, is a substituted acetophenone with the molecular formula $\text{C}_8\text{H}_7\text{BrO}_2$ and a molecular weight of approximately 215.04 g/mol .[\[1\]](#)[\[2\]](#) Its structure features a para-substituted bromophenyl ring

attached to a hydroxyethanone moiety. This combination of an aryl ketone, a halogen, and a primary alcohol makes it a versatile chemical building block.

The unambiguous identification of this molecule relies on modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the key functional groups present. Together, they offer a powerful, non-destructive method to confirm the molecular structure and assess purity.

Molecular Structure and Key Features

To understand the spectra, we must first analyze the molecule's structure and identify its distinct chemical environments.

Caption: Molecular structure of **1-(4-bromophenyl)-2-hydroxyethan-1-one** with atom numbering for NMR correlation.

The key structural features for spectroscopic analysis are:

- A para-substituted aromatic ring: This gives rise to a symmetric, predictable pattern in the aromatic region of the NMR spectra.
- A carbonyl group (ketone): This is a strong electron-withdrawing group and will significantly deshield adjacent protons and carbons. It also produces a strong, characteristic absorption in the IR spectrum.
- A primary alcohol (-CH₂OH): The methylene (CH₂) and hydroxyl (OH) groups will produce distinct signals in both ¹H NMR and IR spectra.
- A bromine atom: As an electronegative halogen, it influences the electronic environment of the aromatic ring.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

The ^1H NMR spectrum of **1-(4-bromophenyl)-2-hydroxyethan-1-one** is expected to show four distinct signals corresponding to the different proton environments.

Signal Assignment	Predicted Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)
Hydroxyl Proton (-OH)	2.5 - 4.0 (variable)	Singlet (broad)	1H	N/A
Methylene Protons (-CH ₂ OH)	~4.8	Singlet	2H	N/A
Aromatic Protons (H-3', H-5')	~7.65	Doublet	2H	~8.5
Aromatic Protons (H-2', H-6')	~7.85	Doublet	2H	~8.5

Note: Chemical shifts are solvent-dependent and these are typical values.

Interpretation of the ^1H NMR Spectrum

- Aromatic Protons (H-2', H-6' and H-3', H-5'): The para-substituted phenyl ring creates a symmetrical AA'BB' spin system, which simplifies to two doublets.
 - The protons at the 2' and 6' positions (ortho to the carbonyl group) are deshielded by the electron-withdrawing nature of the ketone, causing them to appear further downfield (~7.85 ppm).
 - The protons at the 3' and 5' positions (meta to the carbonyl) are less affected and appear slightly upfield (~7.65 ppm).

- These two sets of protons couple with each other, resulting in two doublets with a characteristic ortho-coupling constant of approximately 8.5 Hz.[3]
- Methylene Protons (H- α): The two protons of the methylene group (-CH₂OH) are chemically equivalent and adjacent to the deshielding carbonyl group. They are expected to appear as a sharp singlet around 4.8 ppm. The absence of adjacent, non-equivalent protons means there is no spin-spin splitting, hence the singlet multiplicity.
- Hydroxyl Proton (-OH): The proton of the primary alcohol is exchangeable, and its signal often appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, it may couple with the adjacent CH₂ protons, but this is often not observed due to rapid exchange.

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each chemically unique carbon atom gives a single peak.

Predicted ¹³C NMR Spectral Data

The molecule has six chemically distinct carbon environments, which will result in six signals in the ¹³C NMR spectrum.

Signal Assignment	Predicted Chemical Shift (δ) (ppm)	Rationale
Methylene Carbon (CH ₂ OH)	~65-70	Aliphatic carbon bonded to an electronegative oxygen atom.
Aromatic C-H (C-3', C-5')	~129	Aromatic CH carbons.
Aromatic C-Br (C-4')	~130	Aromatic carbon attached to bromine (heavy atom effect).
Aromatic C-H (C-2', C-6')	~132	Aromatic CH carbons ortho to the carbonyl group.
Aromatic C-ipso (C-1')	~135	Quaternary carbon attached to the carbonyl, deshielded.
Carbonyl Carbon (C=O)	~195-200	Ketone carbonyl carbon, highly deshielded. [4] [5]

Interpretation of the ¹³C NMR Spectrum

- Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield in the 195-200 ppm range, which is highly characteristic of this functional group.[\[4\]](#)
- Aromatic Carbons: The four distinct aromatic carbons appear in the typical aromatic region of 120-140 ppm.
 - The quaternary carbon (C-1') attached to the carbonyl group is deshielded due to the electron-withdrawing effect of the ketone.
 - The carbon bearing the bromine (C-4') has a chemical shift influenced by both inductive and resonance effects of the halogen.
 - The two sets of protonated aromatic carbons (C-2',6' and C-3',5') can be distinguished based on their proximity to the electron-withdrawing carbonyl group.

- Methylene Carbon (-CH₂OH): This aliphatic carbon is bonded to an electronegative oxygen atom, which deshields it, causing its signal to appear in the 65-70 ppm range.

Infrared (IR) Spectral Analysis

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~3400	O-H stretch	Alcohol (-OH)	Strong, Broad
~3100-3000	C-H stretch	Aromatic (=C-H)	Medium
~3000-2850	C-H stretch	Aliphatic (-C-H)	Medium
~1685	C=O stretch	Aryl Ketone	Strong, Sharp
~1585, 1480	C=C stretch	Aromatic Ring	Medium to Strong
~1230	C-O stretch	Primary Alcohol	Strong
~1010	C-Br stretch	Aryl Bromide	Medium

Interpretation of the IR Spectrum

- O-H Stretching Vibration: A prominent, broad absorption band centered around 3400 cm⁻¹ is the definitive signature of the hydroxyl (-OH) group from the primary alcohol.[6] The broadening is due to intermolecular hydrogen bonding.
- C=O Stretching Vibration: A very strong and sharp absorption peak around 1685 cm⁻¹ is characteristic of an aryl ketone's carbonyl group.[7][8] Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).
- C-H Stretching Vibrations: The spectrum will show absorptions for both aromatic C-H bonds (typically appearing just above 3000 cm⁻¹) and aliphatic C-H bonds (appearing just below 3000 cm⁻¹).

- Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C=C aromatic ring stretches, the C-O stretch of the alcohol, and the C-Br stretch. These bands, while complex, provide a unique "fingerprint" for the molecule.

Integrated Spectroscopic Workflow

Confirming the structure of **1-(4-bromophenyl)-2-hydroxyethan-1-one** requires a synergistic approach, where data from each spectroscopic method validates the others.

Caption: Integrated workflow demonstrating how IR, ¹H NMR, and ¹³C NMR data collectively verify the molecular structure.

Standard Experimental Protocols

The following sections describe generalized yet robust methodologies for acquiring high-quality spectral data for compounds like **1-(4-bromophenyl)-2-hydroxyethan-1-one**.

Protocol for NMR Spectroscopy (¹H and ¹³C)

This protocol outlines a standard procedure for preparing a sample and acquiring NMR spectra.

- Sample Preparation: a. Accurately weigh 5-15 mg of the **1-(4-bromophenyl)-2-hydroxyethan-1-one** sample. b. Transfer the solid into a clean, dry NMR tube. c. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is common, but DMSO-d₆ is excellent for clearly observing exchangeable protons like the hydroxyl proton. d. Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
- Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. d. For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a good signal-to-noise ratio. e. For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum, especially for quaternary carbons.

- Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually or automatically. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). d. Integrate the peaks in the ^1H NMR spectrum to determine proton ratios. e. Analyze peak multiplicities and coupling constants.

Protocol for Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

- Sample Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Acquire a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO_2 and water vapor. c. Place a small amount (a few milligrams) of the solid **1-(4-bromophenyl)-2-hydroxyethan-1-one** sample directly onto the ATR crystal. d. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: a. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. b. The data is typically collected in the mid-IR range, from 4000 cm^{-1} to 400 cm^{-1} .
- Data Processing and Analysis: a. The software automatically subtracts the background spectrum from the sample spectrum. b. Identify the wavenumbers of the major absorption bands. c. Correlate these absorption bands with specific functional groups and vibrational modes using correlation tables.

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